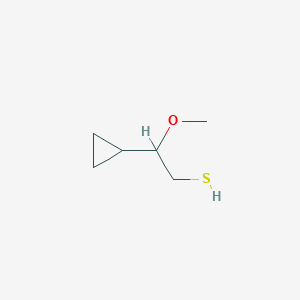

2-环丙基-2-甲氧基乙硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Cyclopropyl-2-methoxyethanethiol is a compound that contains a cyclopropyl group and a methoxyethanethiol group . The cyclopropyl group is a chemical structure derived from cyclopropane, typically produced in a cyclopropanation reaction . Methoxyethanethiol is a compound with the molecular formula C3H8OS .

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds often involves reactions such as the Suzuki–Miyaura coupling . This reaction involves the use of organoboron reagents and a transition metal catalyst, typically palladium . The synthesis of methoxyethanethiol-related compounds is not explicitly mentioned in the search results.Chemical Reactions Analysis

Cyclopropyl-containing compounds can undergo a variety of reactions, including cobalt-catalyzed cross-coupling with alkyl iodides and Grignard reagents . Other reactions include the Suzuki-Miyaura coupling with potassium cyclopropyltrifluoroborates . The specific reactions involving 2-Cyclopropyl-2-methoxyethanethiol are not detailed in the search results.科学研究应用

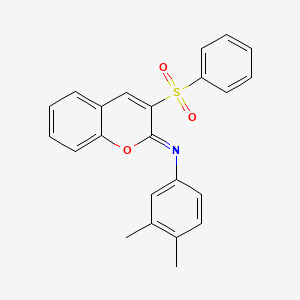

Pummerer型反应介导的开环

一项研究探索了Pummerer型反应介导的环丙基化合物的开环,重点介绍了一种生成β-(苯硫基)-α,β-和γ,δ-不饱和醛的方法。该反应提供了对环丙基化合物在合成化学中的多功能性的见解,在温和条件下为复杂分子提供了途径(Pohmakotr等,2001)。

光谱和量热研究

另一项研究使用光谱和量热技术来检查亚甲基环丙烷重排的机理。这些发现有助于更深入地理解环丙基衍生物的反应机理,为反应动力学中的进一步研究提供了基础(Ikeda等,2003)。

通过烯基铑(I)进行乙烯基环丙烷化

关于通过烯基铑(I)形成乙烯基环丙烷的环化反应的研究展示了一种通过多个碳碳键形成来构建复杂环状结构的创新方法。这项研究展示了环丙基衍生物在促进复杂分子结构合成中的潜力(Miura等,2006)。

环丙烷的不对称合成

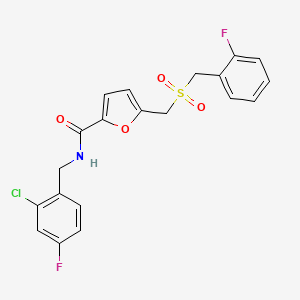

探索了使用2-亚磺酰基丙烯腈和2-甲氧基呋喃的不对称环丙烷合成,解决了与非对映异构体的分离和脱亚磺酰化反应中的差向异构化有关的挑战。这项研究有助于不对称合成领域,为手性环丙烷衍生物的制备中常见的问题提供了解决方案(Cruz等,2005)。

催化不对映选择性氢硼化

开发了一种通过铑催化的不对称氢硼化合成具有高非对映选择性和对映选择性的环丙基硼酸酯的方法。这项研究突出了定向效应对于实现高对映体诱导的重要性,并证明了环丙基硼酸衍生物在交叉偶联反应中的效用(Rubina等,2003)。

作用机制

Target of Action

Similar compounds such as 1,2-cyclopropyl carbohydrates have shown bioactivity in hela cancer cell lines and yeast, with a proposed mechanism of inhibition occurring through an enzymatic cyclopropane ring opening reaction and subsequent formation of a covalent bond with a target enzyme .

Mode of Action

It is suggested that similar compounds undergo an enzymatic cyclopropane ring opening reaction, which forms a covalent bond with a target enzyme . This interaction with its targets could lead to changes in the biochemical processes within the cell.

属性

IUPAC Name |

2-cyclopropyl-2-methoxyethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-7-6(4-8)5-2-3-5/h5-6,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAJXUMOZONLIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CS)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-2-methoxyethanethiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid](/img/structure/B2580161.png)

![(Z)-2-(furan-2-ylmethylene)-8-phenethyl-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2580163.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2580170.png)

![3-Methyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B2580172.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2580173.png)